2-Aminoquinazolin-6-ol

Vue d'ensemble

Description

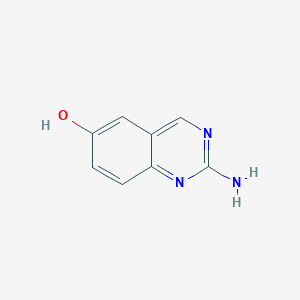

2-Aminoquinazolin-6-ol is a heterocyclic aromatic compound with the molecular formula C8H7N3O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features an amino group at the second position and a hydroxyl group at the sixth position on the quinazoline ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Aminoquinazolin-6-ol can be synthesized through various methods, including:

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between anthranilic acid and formamide, resulting in the formation of this compound.

Metal-catalyzed reaction: Copper(I)-catalyzed reactions can be employed to synthesize quinazoline derivatives by using 2-bromobenzamide and various substrates such as aldehydes, alcohols, and methyl arenes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminoquinazolin-6-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline-6,8-dione derivatives.

Reduction: Reduction reactions can convert it into 2-aminoquinazoline derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinazoline-6,8-dione derivatives.

Reduction: 2-Aminoquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 2-aminoquinazolin-6-ol derivatives as antiviral agents, particularly against coronaviruses such as SARS-CoV-2 and MERS-CoV. For instance, derivatives of 2-aminoquinazolin-4(3H)-one have been synthesized and shown to exhibit potent inhibitory effects against these viruses, with IC50 values below 0.25 μM for SARS-CoV-2, indicating high efficacy without cytotoxicity . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antiviral activity, paving the way for new therapeutic strategies against viral infections .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes linked to cancer progression. For example, quinazoline derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The synthesized compounds demonstrated significant inhibition against EGFR and HER2 kinases, with IC50 values as low as 2.6 nM . These findings suggest that this compound derivatives could serve as lead compounds for developing targeted cancer therapies.

Antibacterial Properties

Recent research indicates that quinazolinone derivatives exhibit promising antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Compounds derived from this compound showed superior antibacterial effects compared to standard antibiotics like ciprofloxacin, demonstrating their potential in treating bacterial infections . This antibacterial activity is attributed to the structural features of the compound which enhance its interaction with bacterial targets.

Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as an important intermediate for preparing complex organic molecules and heterocyclic compounds. Its reactivity allows for various transformations, including oxidation and substitution reactions, which are essential in synthesizing diverse chemical entities used in pharmaceuticals and agrochemicals.

Industrial Applications

The compound is utilized in the production of dyes and agrochemicals due to its chemical stability and reactivity. The versatility of this compound makes it suitable for industrial applications where specific chemical properties are required to enhance product performance.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Aminoquinazolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

2-Aminoquinazolin-6-ol can be compared with other similar compounds, such as:

2-Aminoquinazoline: Lacks the hydroxyl group at the sixth position, which may affect its reactivity and biological activity.

Quinazolin-6-ol: Lacks the amino group at the second position, which may influence its chemical properties and applications.

2-Aminoquinoline: Contains a different ring structure, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in the presence of both the amino and hydroxyl groups on the quinazoline ring, which provides a unique combination of reactivity and biological activity .

Activité Biologique

2-Aminoquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline family, characterized by its amino group at the second position and hydroxyl group at the sixth position. Its molecular formula is C8H7N3O. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications as enzyme inhibitors and receptor antagonists .

Antiviral Properties

Recent studies have highlighted the antiviral potential of derivatives of this compound, particularly against coronaviruses. For example, certain synthesized derivatives demonstrated significant inhibitory activity against SARS-CoV-2 with IC50 values as low as 0.23 μM, indicating their potency in targeting viral replication without exhibiting cytotoxic effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that various quinazolinone derivatives, including those related to this compound, exhibit promising activity against different cancer cell lines. For instance, specific derivatives have shown effectiveness in inhibiting the growth of human colon adenocarcinoma cells (HT-29) .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in various biological pathways. It has been reported to act as an aldose reductase inhibitor, which is relevant in diabetes management due to its role in glucose metabolism . Additionally, it has been noted for its activity as a KATP channel opener, which can have implications in cardiovascular health .

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives, including this compound, have been documented extensively. These compounds have demonstrated activity against a range of bacterial strains and may serve as potential leads for developing new antimicrobial agents .

The biological activities of this compound are attributed to its interaction with specific molecular targets within biological systems. The presence of both the amino and hydroxyl groups enhances its reactivity and allows it to engage with various enzymes and receptors effectively. The exact mechanisms can vary based on the specific derivative and biological context being studied .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Aminoquinazoline | Lacks hydroxyl group | Limited biological activity compared to this compound |

| Quinazolin-6-ol | Lacks amino group | Different chemical properties; less versatile |

| 2-Aminoquinoline | Different ring structure | Distinct chemical and biological properties |

Case Studies

- SARS-CoV-2 Inhibition : A study synthesized N-substituted derivatives of 2-aminoquinazolin-4-(3H)-one that showed strong inhibition against SARS-CoV-2 with low cytotoxicity. The lead compound demonstrated an AUC (Area Under Curve) value indicating favorable pharmacokinetics in vivo .

- Anticancer Activity : In vitro studies on HT-29 colon cancer cells revealed that certain derivatives of this compound exhibited significant antiproliferative effects, suggesting potential as therapeutic agents in cancer treatment .

- Enzyme Inhibition : Research demonstrated that compounds derived from this compound effectively inhibited aldose reductase, presenting a possible therapeutic approach for managing diabetic complications .

Propriétés

IUPAC Name |

2-aminoquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMIQUIFRKWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616595 | |

| Record name | 2-Aminoquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2656-52-2 | |

| Record name | 2-Aminoquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.